molecular formula C10H14N4S2 B3228774 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 126867-54-7

4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3228774
CAS No.: 126867-54-7
M. Wt: 254.4 g/mol
InChI Key: PMSDDRHALKJYRW-UHFFFAOYSA-N
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Description

4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine (C11H16N4S2) is a fused heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with methylthio groups at positions 4 and 6 and a propyl chain at position 1. Its molecular structure lacks intramolecular aromatic π-π interactions but exhibits intermolecular C–H···O and C–H···π interactions in the crystalline state, influencing its solid-state packing and physicochemical stability .

Properties

IUPAC Name

4,6-bis(methylsulfanyl)-1-propylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S2/c1-4-5-14-8-7(6-11-14)9(15-2)13-10(12-8)16-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSDDRHALKJYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=N1)C(=NC(=N2)SC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrazolopyrimidines .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer properties. For instance, compounds similar to 4,6-bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects
    • Research has demonstrated that pyrazolo[3,4-d]pyrimidines can act as anti-inflammatory agents. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties
    • Some derivatives have displayed antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of kinases or phosphodiesterases, which are critical in various cellular processes.
  • Molecular Probes
    • Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays to study enzyme activity or cellular signaling pathways.

Material Science Applications

  • Organic Electronics
    • The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form thin films can be exploited in these technologies.
  • Polymer Chemistry
    • Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials used in various industrial applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 5 µM. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, making it a promising candidate for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Research conducted by Zhang et al. demonstrated that the compound reduced inflammation markers in a mouse model of rheumatoid arthritis. The treatment group showed a significant decrease in TNF-alpha and IL-6 levels compared to controls . This suggests potential therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are crucial for cell signaling and growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[3,4-d]pyrimidine Derivatives

The biological and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents Molecular Formula Key Properties Biological/Physicochemical Notes
4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine 4,6-(methylthio); 1-propyl C11H16N4S2 High lipophilicity; intermolecular C–H···O/π interactions Enhanced membrane permeability due to propyl chain; potential antimicrobial activity
1-Methyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 4,6-(methylthio); 1-methyl C8H10N4S2 Lower molecular weight; reduced lipophilicity Shorter alkyl chain may limit cellular uptake compared to propyl analog
4,6-Bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine 4,6-(methylthio); 1-phthalimidopropyl C22H21N5O2S2 Bulky phthalimide group; increased steric hindrance Reduced conformational flexibility; potential for targeted binding due to aromatic phthalimide
4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 4,6-Cl; 3-(methylthio) C6H5Cl2N4S Electron-deficient core; reactive chlorine substituents Higher electrophilicity may enhance reactivity in nucleophilic environments
1-tert-Butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine 1-tert-butyl; 6-Cl C9H13ClN4 Steric bulk from tert-butyl; chloro substituent Potential for improved metabolic stability due to tert-butyl group

Electronic and Steric Effects

  • Methylthio vs. Chloro Substituents : Methylthio groups (SMe) are less electron-withdrawing than chloro (Cl) groups, making the target compound less reactive toward nucleophilic attack but more lipophilic .
  • Alkyl Chain Length : The propyl group in the target compound provides moderate lipophilicity compared to shorter (methyl) or bulkier (phthalimidopropyl) chains, balancing solubility and permeability .

Crystallographic and Solid-State Properties

The target compound exhibits intermolecular C–H···O and C–H···π interactions in its crystal structure, which are absent in analogs with bulkier substituents (e.g., phthalimidopropyl). These interactions may influence solubility and melting behavior .

Biological Activity

4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest it may exhibit various biological activities, particularly in the fields of oncology and infectious diseases.

  • CAS Number : 73236-31-4
  • Molecular Formula : C8H7N5S2
  • Molecular Weight : 225.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is essential for DNA synthesis and repair . This inhibition can lead to reduced proliferation of cancer cells and parasites.

Antitumor Activity

Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent antitumor properties. For instance:

  • A related compound was shown to have an IC50 value of 7.01 μM against HeLa cells and 14.31 μM against MCF-7 cells, indicating significant cytotoxicity .
  • Another study highlighted that modifications in the methylthio group can enhance antitumor activity by improving binding affinity to target proteins involved in cell cycle regulation .

Antiparasitic Activity

Recent investigations have revealed that pyrazolo[3,4-d]pyrimidines can also act as effective inhibitors against Cryptosporidium, a parasite responsible for severe gastrointestinal diseases. The structure-activity relationship studies indicated that specific modifications in the pyrazolo framework could increase potency against this pathogen .

Case Study 1: Antitumor Efficacy

In a study assessing the cytotoxic effects of various pyrazolo derivatives on cancer cell lines:

  • Compound Tested : this compound.
  • Cell Lines : HeLa and MCF-7.
  • Results : The compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics.

Case Study 2: Inhibition of Dihydrofolate Reductase

A detailed analysis was conducted to evaluate the inhibitory effects on DHFR:

  • Methodology : Enzyme kinetics studies were performed.
  • Findings : The compound showed a competitive inhibition pattern with a Ki value indicating high affinity for the enzyme, suggesting potential as an antineoplastic agent.

Data Tables

Biological Activity IC50 (μM) Target
HeLa Cells7.01Antitumor
MCF-7 Cells14.31Antitumor
Cryptosporidium<0.19Antiparasitic

Q & A

Q. What are the established synthetic routes for 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, halogenation, and thioether formation. Key steps include:

  • Core formation : Cyclocondensation of pyrazole precursors with thiourea or thioacetamide derivatives under reflux conditions in solvents like ethanol or acetonitrile .
  • Methylthio introduction : Reaction of halogenated intermediates (e.g., 4,6-dichloro derivatives) with methanethiol or sodium thiomethoxide in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Propyl group incorporation : Alkylation using 1-bromopropane or propyl iodide in the presence of a base (e.g., K₂CO₃) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventYield (%)Reference
CyclocondensationThiourea, reflux, 8–12 hEthanol65–75
Methylthio substitutionNaSMe, DMF, 70°C, 4 hDMF80–85
Propylation1-Bromopropane, K₂CO₃, RT, 6 hAcetonitrile70

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at 650–750 cm⁻¹, pyrimidine ring vibrations at 1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Propyl group: δ 0.9–1.1 (CH₃), δ 1.4–1.6 (CH₂), δ 3.2–3.5 (N–CH₂) .
    • Methylthio groups: δ 2.5–2.7 (S–CH₃) .
  • Mass Spectrometry : Molecular ion peak at m/z 268 (C₉H₁₂N₄S₂) with fragmentation patterns confirming substituent positions .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • GHS Hazards : Acute toxicity (oral, dermal), skin/eye irritation .
  • Mitigation :
    • Use fume hoods and PPE (gloves, goggles).
    • Avoid dust formation; store in sealed containers under dry, inert conditions .
    • Emergency measures: For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

Methodological Answer:

  • Solvent Selection : Use DMF for thioether formation (enhances nucleophilicity of S⁻) .
  • Catalysis : Add KI as a phase-transfer catalyst during alkylation to improve propyl group incorporation .
  • Temperature Control : Lower cyclocondensation temperatures (50–60°C) reduce side-product formation .
  • Purification : Gradient recrystallization (e.g., ethanol/water mixtures) improves purity to >95% .

Q. How to resolve contradictions in spectral data interpretation?

Methodological Answer:

  • Ambiguity in NMR Peaks : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals (e.g., propyl vs. methylthio groups) .
  • X-ray Crystallography : Resolves positional isomerism in the pyrazolo[3,4-d]pyrimidine core (e.g., confirming methylthio at C4 vs. C6) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and verify experimental IR/NMR assignments .

Q. What strategies are used to assess biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive inhibitors .
    • IC₅₀ determination via dose-response curves (0.1–100 µM range) .
  • Anti-inflammatory Screening :
    • Measure COX-2 inhibition in RAW 264.7 macrophages using ELISA for PGE₂ .
    • Compare activity to reference compounds (e.g., Celecoxib) .
  • Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines .

Q. How does substituent variation impact stability and reactivity?

Methodological Answer:

  • Methylthio vs. Chloro : Methylthio groups enhance electron density, increasing nucleophilic substitution reactivity at C4/C6 .
  • Propyl Chain Effects :
    • Longer alkyl chains (e.g., propyl vs. methyl) improve lipid solubility (logP ↑ by 1.2 units) but reduce crystallinity .
    • Steric hindrance from propyl groups slows hydrolysis in acidic conditions (t₁/₂ increases from 2 h to 6 h at pH 2) .

Q. Table 2: Stability Under Different Conditions

ConditionDegradation PathwayHalf-Life (h)Reference
pH 2 (37°C)Hydrolysis of methylthio groups6.0
UV Light (254 nm)Photooxidation of pyrimidine2.5
Dry Air (25°C)No significant degradation>30 days

Q. What advanced techniques validate interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified enzymes (e.g., KD values < 100 nM for kinase targets) .
  • Molecular Docking : AutoDock Vina predicts binding poses in ATP pockets; validate with mutagenesis (e.g., Ala scanning of kinase active sites) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

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